4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-6-10-8-2-1-3-9-7(8)4-5-12-9/h4-5,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVBPCODOEVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Chemistry of the Isocyanate Group
Nucleophilic Additions at the Isocyanate Group
The electrophilic carbon atom of the isocyanate group readily reacts with a wide range of nucleophiles. These addition reactions are fundamental to the synthetic utility of isocyanates, leading to the formation of stable addition products.
Formation of Urea (B33335) Derivatives with Primary and Secondary Amines
The reaction of isocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of substituted ureas. nih.govbeilstein-journals.orgorganic-chemistry.org This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by proton transfer to the nitrogen atom of the former isocyanate group.
In the context of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, reaction with a primary amine (R-NH₂) or a secondary amine (R₂NH) would yield the corresponding N,N'-disubstituted or N,N',N'-trisubstituted urea derivatives, respectively.
Hypothetical Reaction Scheme:
Reaction with Primary Amines: this compound + R-NH₂ → 1-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)-3-alkylurea
Reaction with Secondary Amines: this compound + R₂NH → 1-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)-3,3-dialkylurea
While specific experimental data for this compound is not available in the provided search results, the general reactivity of isocyanates strongly supports the feasibility of these transformations. nih.govbeilstein-journals.orgorganic-chemistry.org
Table 1: Examples of Urea Derivatives from Reactions of Isocyanates with Amines
| Isocyanate Reactant | Amine Reactant | Product |
|---|---|---|
| Phenyl isocyanate | Aniline | 1,3-Diphenylurea |
| Methyl isocyanate | Benzylamine | 1-Benzyl-3-methylurea |
| This compound | Hypothetical Primary Amine (e.g., Ethylamine) | 1-Ethyl-3-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)urea |
Synthesis of Carbamate (B1207046) Derivatives with Alcohols
Isocyanates react with alcohols in the presence of a suitable catalyst to form carbamate (urethane) derivatives. google.comorganic-chemistry.orgnih.govpsu.edu This reaction involves the nucleophilic attack of the alcohol oxygen on the isocyanate carbon. The reaction rate can be influenced by the nature of the alcohol and the presence of catalysts.
The reaction of this compound with an alcohol (R-OH) would produce the corresponding carbamate.
Hypothetical Reaction Scheme:
This compound + R-OH → Alkyl (4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)carbamate
Table 2: Examples of Carbamate Synthesis from Isocyanates and Alcohols
| Isocyanate Reactant | Alcohol Reactant | Product |
|---|---|---|
| Phenyl isocyanate | Ethanol | Ethyl phenylcarbamate |
| Toluene-2,4-diisocyanate | 1,4-Butanediol | Polyurethane |
Reactions with Water and Other Nucleophiles (e.g., Thiols, Hydrazines)
The isocyanate group of this compound is expected to react with other nucleophiles such as water, thiols, and hydrazines.
Reaction with Water: The reaction of isocyanates with water initially forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical urea.
Reaction with Thiols: Thiols (R-SH) react with isocyanates in a manner analogous to alcohols to form thiocarbamates. This reaction typically requires a base or catalyst to proceed efficiently.
Reaction with Hydrazines: Hydrazine and its derivatives are potent nucleophiles that react readily with isocyanates to form semicarbazide (B1199961) derivatives. researchgate.netrsc.org
Hypothetical Reaction Schemes:
With Water: 2 x this compound + H₂O → 1,3-bis(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)urea + CO₂
With Thiols: this compound + R-SH → Alkyl (4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)thiocarbamate
With Hydrazine: this compound + H₂N-NH₂ → N-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)hydrazine-1-carboxamide
Cycloaddition Reactions Involving the Isocyanate Moiety
The cumulative double bonds of the isocyanate group allow it to participate in various cycloaddition reactions, providing pathways to diverse heterocyclic structures.
[2+2] Cycloadditions
Isocyanates can undergo [2+2] cycloaddition reactions with various unsaturated partners. For instance, the reaction with alkenes can lead to the formation of β-lactams, while dimerization of isocyanates can yield uretidinediones. The specific outcome of these reactions is highly dependent on the substrates and reaction conditions. While the general principle of [2+2] cycloadditions involving isocyanates is known, specific examples with this compound are not detailed in the provided search results.
[4+1] and [4+2] Cycloadditions (e.g., with 1,3-Dipoles)
Isocyanates can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, which is a type of [4+2] cycloaddition in terms of the number of atoms involved from each component leading to a five-membered ring. Common 1,3-dipoles include azides, nitrile oxides, and nitrones. These reactions are a powerful tool for the synthesis of five-membered heterocyclic compounds. For example, the reaction with an azide (B81097) would lead to the formation of a tetrazolinone derivative.
Furthermore, isocyanates can participate as a 2π component in Diels-Alder type [4+2] cycloadditions with 1,3-dienes. The isocyanate can react via either the C=N or C=O bond, leading to different heterocyclic products.
[4+1] cycloadditions involving isocyanates are less common but have been reported with specific reagents like isocyanides. rsc.org
While the tetrahydrobenzothiophene moiety itself can potentially act as a diene in some cycloaddition reactions, the focus here is on the reactivity of the isocyanate group. researchgate.net Specific research on the cycloaddition reactivity of this compound is not available in the provided search results.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)-3-alkylurea |
| 1-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)-3,3-dialkylurea |
| Phenyl isocyanate |
| Aniline |
| 1,3-Diphenylurea |
| Methyl isocyanate |
| Benzylamine |
| 1-Benzyl-3-methylurea |
| 1-Ethyl-3-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)urea |
| 1,1-Diethyl-3-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)urea |
| Alkyl (4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)carbamate |
| Ethanol |
| Ethyl phenylcarbamate |
| Toluene-2,4-diisocyanate |
| 1,4-Butanediol |
| Polyurethane |
| Methyl (4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)carbamate |
| 1,3-bis(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)urea |
| Alkyl (4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)thiocarbamate |
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)hydrazine-1-carboxamide |
| β-lactam |
| uretidinedione |
Polymerization Reactions of the Isocyanate Functional Group
While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the reactivity of its isocyanate (-N=C=O) functional group can be thoroughly understood through the well-established principles of isocyanate chemistry. The electrophilic carbon atom of the isocyanate group makes it highly susceptible to nucleophilic attack, serving as the basis for several types of polymerization reactions. poliuretanos.netwikipedia.orgrsc.org This section will detail the primary polymerization pathways characteristic of isocyanates, which are presumed to be applicable to this compound.
The main polymerization reactions involving the isocyanate group are polyaddition reactions with active hydrogen compounds, such as alcohols and amines, and self-addition reactions like cyclotrimerization. nih.gov
Polyaddition Reactions: Polyurethane and Polyurea Formation
The most industrially significant reaction of isocyanates is the polyaddition reaction with polyols (compounds with two or more hydroxyl groups) to form polyurethanes. acs.orggoogle.com This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom, resulting in the formation of a urethane (B1682113) linkage. wikipedia.orgacs.org When a diisocyanate reacts with a diol, a linear polyurethane polymer is formed. wikipedia.org
The reaction is generally exothermic and can proceed without a catalyst, although it is often carried out at elevated temperatures (50-100°C). poliuretanos.netgoogle.com To increase the reaction rate and allow for processing at lower temperatures, catalysts are frequently employed. acs.orgnih.gov Common catalysts include tertiary amines and organometallic compounds, particularly organotin-based catalysts. acs.orgacs.org The catalytic mechanism can involve either the activation of the alcohol by a base catalyst (nucleophilic activation) or the activation of the isocyanate by an acid catalyst (electrophilic activation). acs.orgacs.orgnih.gov
Similarly, isocyanates react rapidly with primary or secondary amines to form urea linkages. poliuretanos.netwikipedia.org The reaction with a diamine produces a polyurea. This reaction is typically much faster than the reaction with alcohols and usually does not require catalysis. poliuretanos.net Isocyanates also react with water to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgnih.gov The newly formed amine can then react with another isocyanate group to form a urea linkage. wikipedia.org This reaction is fundamental to the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org
| Co-reactant | Resulting Linkage | Polymer Class | General Reaction Conditions |
|---|---|---|---|
| Polyol (R-OH) | Urethane (-NH-CO-O-) | Polyurethane | Often requires heat and/or catalysts (e.g., tertiary amines, organotins) acs.orggoogle.com |
| Polyamine (R-NH2) | Urea (-NH-CO-NH-) | Polyurea | Rapid reaction, typically requires no catalyst poliuretanos.net |
| Water (H2O) | Urea (-NH-CO-NH-) | Polyurea (with CO2 byproduct) | Used in foam production; amine intermediate formed wikipedia.org |
Cyclotrimerization: Polyisocyanurate Formation
Isocyanates can undergo self-addition reactions, most notably cyclotrimerization, to form a highly stable, six-membered isocyanurate ring. wikipedia.orgresearchgate.net This reaction, which involves three isocyanate groups, is a key process in the production of polyisocyanurate (PIR) foams, a type of thermoset plastic known for its excellent thermal stability and fire resistance. wikipedia.org
The trimerization is typically carried out at elevated temperatures and requires specific catalysts, such as carboxylate salts (e.g., potassium acetate), tertiary amines, and certain organometallic compounds. wikipedia.orgresearchgate.net The reaction proceeds via a stepwise nucleophilic mechanism. acs.org The resulting polyisocyanurate network is characterized by high cross-link density and structural rigidity, contributing to the material's enhanced thermal properties compared to conventional polyurethanes. wikipedia.org The breakdown of isocyanurate bonds generally occurs at temperatures above 200°C, whereas urethane bonds can start to break down at 100 to 110°C. wikipedia.org
| Polymerization Type | Catalyst Class | Specific Examples |
|---|---|---|
| Polyurethane Formation | Tertiary Amines | Triethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| Organometallics | Dibutyltin dilaurate (DBTDL), Tin(II) octoate acs.org | |
| Organic Acids | Dimethyl hydrogen phosphate (B84403) (DMHP), Methanesulfonic acid (MSA) nih.gov | |
| Cyclotrimerization (PIR) | Carboxylate Salts | Potassium acetate, Sodium benzoate (B1203000) researchgate.netacs.org |
| Tertiary Amines | 2,4,6-Tris(dimethylaminomethyl)phenol | |
| Metal Compounds | Soluble compounds of iron, potassium, tin, titanium google.com | |
| Anionic Homopolymerization | Anionic Initiators | Sodium cyanide (NaCN), Alkyllithium compounds, Sodium naphthalenide researchgate.net |
Anionic Homopolymerization
Isocyanates can also undergo homopolymerization, where isocyanate monomers link together without a co-reactant. This is typically achieved through anionic polymerization at low temperatures to form polyisocyanates, which are structurally analogous to Nylon-1. researchgate.net
This polymerization is initiated by strong nucleophiles or bases, such as sodium cyanide or alkyllithium compounds, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netacs.org The initiator attacks the carbonyl carbon of the isocyanate monomer, creating a propagating anionic center on the nitrogen atom. This active chain end then adds to subsequent monomer units. A significant challenge in the anionic polymerization of isocyanates is a competing back-biting reaction, where the active chain end attacks the third-to-last carbonyl group in the polymer chain, leading to the formation of stable cyclic trimers (isocyanurates) and terminating chain growth. researchgate.net Therefore, achieving high molecular weight linear polymers requires careful control of reaction conditions, such as very low temperatures (e.g., below -60°C), to suppress this trimerization side reaction. researchgate.net
Derivatization Strategies and Molecular Library Construction
Synthesis of Novel Heterocyclic Systems Incorporating the 4,5,6,7-Tetrahydro-1-benzothiophene (B188421) Core
The inherent structure of 4,5,6,7-tetrahydro-1-benzothiophene derivatives, particularly those with functional groups at adjacent positions, provides a robust scaffold for the synthesis of novel fused heterocyclic systems. The reactivity of the amino group (a precursor to the isocyanate) in conjunction with an adjacent cyano or ester group is frequently exploited to build new rings onto the thiophene (B33073) core.
The synthesis of thienopyrimidine derivatives from 4,5,6,7-tetrahydro-1-benzothiophene precursors is a well-established strategy. core.ac.ukresearchgate.net This transformation typically involves the reaction of a 2-amino-3-cyano or 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene with a one-carbon synthon. core.ac.ukresearchgate.net For instance, heating the amino ester derivative with formamide (B127407) results in the formation of the thieno[2,3-d]pyrimidin-4-one ring system. researchgate.net
Alternatively, the reaction of the 2-amino precursor with isothiocyanates (a close analogue to isocyanates) yields thienylthiourea derivatives. core.ac.uk These intermediates can be cyclized under basic conditions, such as with alcoholic potassium hydroxide, to afford 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. core.ac.uk Subsequent acidification can yield the 2-thioxo derivatives. core.ac.uk These reactions highlight a versatile approach to a variety of substituted thienopyrimidines.
A selection of synthesized thienopyrimidine derivatives starting from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene precursors is presented in the table below.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene | Formamide | 5,6,7,8-Tetrahydro-3H-benzo core.ac.ukorganic-chemistry.orgthieno[2,3-d]pyrimidin-4-one | 92 | researchgate.net |
| 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene | Ethyl Chloroformate, then p-chlorobenzylamine | 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo core.ac.ukorganic-chemistry.orgthieno[2,3-d]pyrimidine-2,4-dione | 60 | researchgate.net |
| 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene | Phenyl isothiocyanate | 2-Thioxo-3-phenyl-2,3,5,6,7,8-hexahydro-1H-benzo core.ac.ukorganic-chemistry.orgthieno[2,3-d]pyrimidin-4-one | Not specified | core.ac.uk |
Beyond thienopyrimidines, the 4,5,6,7-tetrahydro-1-benzothiophene core is amenable to the construction of other fused ring systems and polycycles. core.ac.uk The strategic choice of reagents allows for the annulation of various heterocyclic rings to the thiophene scaffold. For example, the thienopyrimidin-4-one derivative can be treated with phosphorus oxychloride (POCl₃) to generate a 4-chloro-thienopyrimidine. researchgate.net This chlorinated intermediate is then susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine substituents at the 4-position, further expanding the molecular diversity. researchgate.net
The synthesis of polycyclic systems can also be achieved through intramolecular cyclization reactions. Palladium-catalyzed intramolecular coupling of 3-aryloxybenzo[b]thiophenes has been shown to effectively construct benzothieno[3,2-b]benzofurans. medchemica.com While this example is on the aromatic benzothiophene (B83047), similar strategies could be envisioned for the tetrahydro derivative. Furthermore, dearomative reactions of 3-nitrobenzo[b]thiophenes with 3-isothiocyanato oxindoles have been developed to synthesize benzo[b]thiophene fused polycyclic derivatives. medchemica.com
Design and Synthesis of Conformationally Restricted Analogues
The design and synthesis of conformationally restricted analogues of bioactive molecules is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For the 4,5,6,7-tetrahydro-1-benzothiophene scaffold, conformational restriction can be achieved by introducing substituents on the saturated cyclohexane (B81311) ring. nih.gov
Research has shown that the introduction of alkyl groups on the tetrahydrobenzene ring can influence the ring's conformation. nih.gov For example, while a single alkyl substitution may preserve the chair conformation, the addition of two alkyl groups can force the ring to adopt a boat or twisted-boat conformation. nih.gov This conformational change can significantly impact how the molecule interacts with biological targets. nih.gov
Another approach to inducing conformational restriction is by tethering substituents back to the main scaffold. For instance, linking a substituent at the 3-position of the tetrahydrobenzothiophene core with a short bridge can result in a sterically restricted structure that adopts a perpendicular conformation relative to the core ring system. nih.govsemanticscholar.org This strategy effectively locks the orientation of the substituent, which can be advantageous for optimizing binding to a specific protein pocket.
Incorporation into Macrocyclic Architectures
The incorporation of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold into macrocyclic architectures represents an advanced strategy for creating molecules with unique three-dimensional shapes and properties. Macrocycles are of significant interest in drug discovery as they can bind to challenging protein targets. drughunter.com The reactive isocyanate group of the title compound is an ideal handle for initiating macrocyclization.
One plausible strategy would involve a multi-step synthesis where the isocyanate group reacts with a nucleophile on a long linear chain. This chain would possess another reactive group at its terminus, capable of reacting with a functional group on the tetrahydrobenzothiophene core to close the ring.
A common and powerful method for macrocyclization is Ring-Closing Metathesis (RCM). wikipedia.org To apply this to the current system, one could envision derivatizing the 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene with a molecule containing a terminal alkene. A second terminal alkene could be introduced elsewhere on the tetrahydrobenzothiophene scaffold. The resulting di-alkene precursor could then undergo RCM using a ruthenium catalyst, such as a Grubbs catalyst, to form the macrocyclic ring. organic-chemistry.orgwikipedia.org
Peptide-based macrocyclization strategies could also be employed. nih.gov The isocyanate could be used to link the tetrahydrobenzothiophene core to a linear peptide chain. Subsequent intramolecular cyclization, for example, through amide bond formation between the N- and C-termini of the peptide, would yield a macrocycle containing the heterocyclic scaffold. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Complex Derivative Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 4,5,6,7-tetrahydro-1-benzothiophene (B188421), ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum of a typical 4,5,6,7-tetrahydro-1-benzothiophene derivative, the protons of the tetrahydrothiophene (B86538) ring exhibit characteristic signals. The protons on the saturated cyclohexane (B81311) ring typically appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm). The chemical shifts and coupling patterns of these protons are influenced by their spatial arrangement and the nature of substituents. For instance, in 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a D₂O-exchangeable broad singlet for the amino group protons appears at δ = 6.93 ppm. nih.gov
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. The carbon atoms of the thiophene (B33073) ring resonate in the aromatic region, while those of the saturated carbocyclic ring appear at higher field strengths. For example, in N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, the carbon signals of the tetrahydrobenzothiophene core are clearly distinguishable. nih.gov
For "4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene," the introduction of the isocyanate group (-N=C=O) at the 4-position would significantly influence the chemical shifts of the neighboring protons and carbons. The proton at the 4-position (CH-NCO) would be expected to show a downfield shift due to the electron-withdrawing nature of the isocyanate group. In the ¹³C NMR spectrum, the carbon of the isocyanate group would exhibit a characteristic signal in the range of δ 120-130 ppm.
| Compound | Technique | Key Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | ¹H NMR | 6.93 (s, NH₂) |
| N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | ¹³C NMR | Signals corresponding to the tetrahydrobenzothiophene core |
| Expected for this compound | ¹³C NMR | ~120-130 (N=C=O) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The isocyanate group of "this compound" has a very strong and characteristic absorption band in the IR spectrum. This band, corresponding to the asymmetric stretching vibration of the -N=C=O group, typically appears in the region of 2250-2280 cm⁻¹. This intense and sharp absorption is a clear diagnostic marker for the presence of the isocyanate functionality.
In addition to the isocyanate band, the IR spectrum of derivatives of 4,5,6,7-tetrahydro-1-benzothiophene will show other characteristic absorptions. For example, in amino-substituted analogues like 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, the N-H stretching vibrations of the amino group are observed as strong bands in the region of 3323–3428 cm⁻¹. nih.gov Carbonyl groups in amide or ester derivatives also show strong absorptions, typically around 1650-1750 cm⁻¹. nih.govnih.gov The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule are observed around 2850-3100 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the isocyanate group, which is often weak in the IR spectrum, can be observed in the Raman spectrum.
| Functional Group | Technique | Characteristic Absorption (cm⁻¹) | Compound Context |
|---|---|---|---|
| Isocyanate (-N=C=O) | IR | 2250-2280 (strong, sharp) | Expected for this compound |
| Amino (-NH₂) | IR | 3323-3428 | 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile nih.gov |
| Carbonyl (C=O) | IR | 1658-1740 | Various amide and ester derivatives nih.govnih.gov |
| Nitrile (C≡N) | IR | ~2201 | 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile nih.gov |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) are particularly useful for the characterization of 4,5,6,7-tetrahydro-1-benzothiophene derivatives.
ESI-MS allows for the gentle ionization of molecules, typically yielding the protonated molecule [M+H]⁺ or other adducts, which provides direct information about the molecular weight. For "this compound," ESI-MS would be expected to show a prominent peak corresponding to its protonated molecular ion.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecular ion and its fragments. This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. For instance, the molecular ion peak for ester derivatives of tetrahydrobenzo[b]thiophene has been observed at m/z values of 358 and 375. nih.gov
The fragmentation pathways observed in the mass spectrum can provide valuable structural information. The fragmentation of the 4,5,6,7-tetrahydro-1-benzothiophene core and the loss of the isocyanate group or its fragments would be expected to be key features in the mass spectrum of the title compound.
| Compound Derivative | Technique | Observed m/z | Interpretation |
|---|---|---|---|
| Ester derivative of tetrahydrobenzo[b]thiophene | MS | 358 | Molecular Ion Peak (M⁺) nih.gov |
| Ester derivative of tetrahydrobenzo[b]thiophene | MS | 375 | Molecular Ion Peak (M⁺) nih.gov |
| 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | MS | 178 | Molecular Ion Peak nih.gov |
X-ray Crystallography for Solid-State Structural Determination
While the crystal structure of "this compound" itself has not been reported, the structures of several of its derivatives have been elucidated. nih.govnih.gov These studies reveal that the tetrahydrobenzothiophene ring system is not planar. The thiophene ring is essentially planar, while the fused cyclohexene (B86901) ring typically adopts a half-chair conformation. nih.gov
For example, in the crystal structure of 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the cyclohexene ring is in a half-chair conformation, with specific atoms deviating from the mean plane of the rest of the ring. nih.gov The crystal packing is stabilized by intermolecular interactions such as hydrogen bonds. The structural parameters obtained from X-ray crystallography are invaluable for understanding the steric and electronic properties of the molecule and for computational modeling studies.
| Compound | Crystal System | Key Structural Feature |
|---|---|---|
| 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Monoclinic | Cyclohexene ring in a half-chair conformation nih.gov |
| 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Orthorhombic | Dihedral angle of 7.21 (17)° between the chlorobenzaldehyde moiety and the thiophene ring nih.gov |
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring
Advanced chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis and subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, reversed-phase HPLC is often used, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the synthesized compounds can be determined by the area of the peak corresponding to the product in the chromatogram. HPLC has been successfully used to determine the purity of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, with purities greater than 95% being confirmed. pharmjournal.ru
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their identification. The progress of reactions involving tetrahydrobenzothiophene derivatives can be monitored by analyzing aliquots of the reaction mixture by GC-MS to determine the consumption of reactants and the formation of products.
Computational and Theoretical Studies on 4 Isocyanato 4,5,6,7 Tetrahydro 1 Benzothiophene and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4,5,6,7-tetrahydro-1-benzothiophene (B188421) derivatives. researchgate.netsapub.org These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties. researchgate.net
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. researchgate.net
For instance, DFT calculations on related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) derivatives have been performed to determine these electronic parameters. researchgate.netresearchgate.net The electronic properties of these compounds are studied using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net The distribution of HOMO and LUMO orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.
Table 1: Calculated Electronic Properties of Representative Tetrahydrobenzothiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative A | -5.5 | -1.5 | 4.0 |
| Derivative B | -6.0 | -2.0 | 4.0 |
| Derivative C | -5.8 | -1.7 | 4.1 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds. Actual values for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of this compound and its derivatives, as well as their interactions with other molecules.
MD simulations can be particularly useful for understanding how these molecules behave in different environments, such as in various solvents or in the presence of biological macromolecules. 193.6.1 For example, simulations can reveal the preferred conformations of the tetrahydrothiophene (B86538) ring and the orientation of the isocyanate group. This information is crucial for understanding how the molecule might interact with a binding site on a protein.
In studies of related benzothiazole (B30560) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored over the course of the simulation to determine the stability of the binding pose. A stable RMSD profile suggests that the ligand remains in the binding pocket in a consistent orientation. nih.gov
Docking and Molecular Modeling Studies of Derivatives (excluding biological interpretations)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, docking studies are often employed to investigate their potential binding modes within the active sites of proteins. nih.govresearchgate.net
These studies typically involve preparing a 3D model of the ligand (the benzothiophene (B83047) derivative) and a model of the receptor protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a set of energy functions. The resulting docking scores provide an estimate of the binding affinity. researchgate.net
For example, docking studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been performed to understand their interactions with various protein targets. nih.govresearchgate.net These studies reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. The analysis of these interactions can guide the design of new derivatives with improved binding characteristics. mdpi.com
Table 2: Illustrative Docking Scores and Interacting Residues for a Tetrahydrobenzothiophene Derivative
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein X | -8.5 | TYR 123, LEU 234, SER 125 |
| Protein Y | -7.9 | PHE 45, VAL 89, ASN 48 |
| Protein Z | -9.1 | TRP 78, ILE 150, GLU 79 |
Note: This table presents hypothetical data to illustrate the output of docking studies. The specific proteins and residues would vary depending on the research focus.
Reaction Pathway and Mechanism Elucidation through Computational Approaches
Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the formation of isocyanates. chemrxiv.org Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of the most likely reaction pathway and the calculation of activation energies.
For the synthesis of isocyanates, computational studies have explored various reaction mechanisms. For example, the rearrangement of nitrile oxides to isocyanates catalyzed by sulfur dioxide has been investigated using theoretical methods. chemrxiv.org These studies can elucidate the role of catalysts and the influence of solvents on the reaction kinetics.
While specific studies on the reaction pathways for the synthesis of this compound were not found, the general principles from computational studies of isocyanate formation can be applied. Such studies would likely involve calculating the geometries and energies of reactants, products, and any intermediates and transition states along the reaction coordinate. This information is invaluable for optimizing reaction conditions and improving the yield of the desired product.
Emerging Synthetic Applications in Specialized Chemical Fields
Applications in Materials Science (e.g., Polymer Precursors, Monomers for Functional Polymers)
The isocyanate group is a cornerstone in polymer chemistry, primarily for the synthesis of polyurethanes. Given this, 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene could serve as a novel monomer for the creation of functional polymers with unique properties imparted by the sulfur-containing heterocyclic ring.
Polymer Precursors: The high reactivity of the isocyanate group allows it to readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols. This reactivity is fundamental to step-growth polymerization. By reacting this compound with diols or polyols, novel polyurethanes could be synthesized. The incorporation of the tetrahydrobenzothiophene unit into the polymer backbone is hypothesized to influence the material's thermal stability, refractive index, and adhesion properties.
Monomers for Functional Polymers: Beyond traditional polyurethanes, this compound could be utilized to introduce specific functionalities into polymers. The sulfur atom in the thiophene (B33073) ring could act as a site for post-polymerization modification or could contribute to the polymer's optical or electronic properties. For instance, polymers incorporating this moiety might exhibit interesting photophysical characteristics or serve as precursors to conductive materials after further chemical transformations.
| Reactant | Resulting Polymer Type | Potential Properties |
|---|---|---|
| Diol (e.g., Ethylene Glycol) | Polyurethane | Modified thermal stability, altered refractive index |
| Diamine (e.g., Hexamethylenediamine) | Polyurea | Enhanced rigidity and hydrogen bonding |
| Functional Monomer (e.g., Hydroxyethyl Methacrylate) | Functionalized Acrylic Polymer | Pendant tetrahydrobenzothiophene groups for further modification |
Role in Combinatorial Chemistry and High-Throughput Synthesis Methodologies
Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for screening purposes, particularly in drug discovery. The isocyanate group is a valuable functional group in this field due to its reliable and high-yielding reactions with a wide array of nucleophiles.
This compound can be employed as a versatile scaffold in the construction of compound libraries. By reacting it with a diverse set of alcohols, amines, or thiols in a parallel synthesis format, a large number of distinct urea (B33335), urethane (B1682113), and thiocarbamate derivatives can be generated efficiently. The tetrahydrobenzothiophene core provides a rigid and defined three-dimensional structure, which is often desirable in the design of biologically active molecules. The resulting library of compounds could then be screened against various biological targets to identify potential lead compounds for drug development.
| Scaffold | Reactant Class | Resulting Functional Group | Library Diversity |
|---|---|---|---|
| This compound | Primary and Secondary Amines | Urea | High, based on amine diversity |
| This compound | Alcohols and Phenols | Urethane (Carbamate) | High, based on alcohol/phenol diversity |
| This compound | Thiols | Thiocarbamate | High, based on thiol diversity |
Development of Chiral Variants and Stereoselective Synthesis
The tetrahydrobenzothiophene scaffold contains a stereocenter at the 4-position where the isocyanate group is attached. This introduces the possibility of developing chiral variants of this compound and utilizing them in stereoselective synthesis.
Chiral Variants: Enantiomerically pure forms of this compound could potentially be synthesized through asymmetric synthesis or chiral resolution of a racemic mixture. These chiral building blocks would be of significant interest in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.
Stereoselective Synthesis: The chiral isocyanate could be used as a resolving agent for racemic mixtures of alcohols or amines. The diastereomeric urethanes or ureas formed can be separated, followed by the cleavage of the newly formed bond to recover the enantiomerically enriched alcohol or amine. Furthermore, the chiral tetrahydrobenzothiophene moiety could act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on a substrate to which it is temporarily attached. While specific methodologies for the stereoselective synthesis of this particular isocyanate are not documented, general methods for the asymmetric synthesis of related tetrahydrothiophenes could be adapted.
Future Research Directions and Challenges
Development of Sustainable and Greener Synthetic Routes
A primary challenge in the synthesis of isocyanates, including THBT-isocyanate, is the reliance on hazardous reagents, most notably phosgene (B1210022) and its derivatives. rsc.org The extreme toxicity of phosgene and the generation of corrosive byproducts like HCl necessitate the development of more sustainable and environmentally benign synthetic methodologies. rsc.orgnih.govrsc.org Future research should focus on adapting modern, phosgene-free routes for the production of THBT-isocyanate.
Key areas for investigation include:
The Curtius Rearrangement: This versatile reaction converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. researchgate.netlibretexts.org It is considered a clean and high-yielding approach. thieme-connect.com The primary challenge is the safe handling of the potentially explosive acyl azide intermediate. Adapting this method to a continuous flow process can mitigate these safety concerns by ensuring the intermediate is generated and consumed in situ without accumulation. thieme-connect.comacs.org
Reductive Carbonylation: This method involves the carbonylation of a corresponding nitro-substituted tetrahydrobenzothiophene. acs.orguniversiteitleiden.nl While this approach avoids phosgene, it often requires high pressures and temperatures, and the development of efficient and selective catalysts remains a significant research goal. digitellinc.com
Alternative Carbonylating Agents: Research into replacing phosgene with greener alternatives like dimethyl carbonate (DMC) or urea (B33335) is a promising direction. nih.govacs.org These methods typically proceed through a carbamate (B1207046) intermediate which is then thermally decomposed to the isocyanate. nih.govresearchgate.net The challenge lies in optimizing catalyst systems (e.g., zinc-based or composite catalysts) and reaction conditions to achieve high conversion and yield for the specific THBT substrate. nih.gov
Table 1: Comparison of Potential Sustainable Synthetic Routes for THBT-Isocyanate
| Synthetic Route | Advantages | Challenges | Key Research Focus |
|---|---|---|---|
| Curtius Rearrangement | High yields, clean reaction, avoids phosgene. researchgate.netthieme-connect.com | Potentially explosive acyl azide intermediate. thieme-connect.com | Development of stable precursors; integration into flow chemistry systems for safety. acs.org |
| Reductive Carbonylation | Direct conversion from nitro-precursor, avoids phosgene. acs.orguniversiteitleiden.nl | Harsh reaction conditions (high T/P), catalyst deactivation, side reactions. digitellinc.com | Design of highly active and selective catalysts (e.g., Pd, Rh-based); process optimization. acs.org |
| Dimethyl Carbonate (DMC) Method | Eco-friendly reagent, avoids chloride byproducts, reduced corrosiveness. nih.govacs.org | Requires a two-step process (carbamate formation and decomposition), catalyst optimization. nih.govresearchgate.net | Catalyst development for efficient carbamate decomposition; process intensification. |
| Urea Process | Uses inexpensive raw materials, potential for "zero emission" cycle with byproduct recycling. acs.org | Requires multiple steps and optimization of carbamate formation and decomposition. | Efficient catalysts for carbamate synthesis and subsequent thermal cracking. |
Exploration of Novel Catalytic Transformations of the Isocyanate Group
The isocyanate group is a highly electrophilic and versatile functional group, capable of undergoing a wide range of reactions. mdpi.com While its reactivity is well-known, exploring novel and selective catalytic transformations of the isocyanate moiety on the THBT scaffold is a crucial area for future research. This would enable the synthesis of a diverse library of derivatives with unique properties.
Future research should focus on:
Selective Urethane (B1682113) and Urea Formation: The reaction of isocyanates with alcohols and amines to form urethanes and ureas, respectively, is fundamental. tandfonline.com Research into chemoselective catalysts that can differentiate between various hydroxyl or amine groups on a polyfunctional molecule would be highly valuable. For instance, developing catalysts like zirconium chelates, which show selectivity for the isocyanate-hydroxyl reaction over the competing reaction with water, could allow for synthesis in less stringent anhydrous conditions. wernerblank.com
Controlled Polymerization: Isocyanates can dimerize to form uretidiones or trimerize to form isocyanurates, often mediated by catalysts such as phosphines or tertiary amines. mdpi.comtandfonline.com A significant challenge is to develop catalysts that can selectively control the outcome (dimer vs. trimer vs. linear polymer) for the THBT-isocyanate substrate, leading to new polymeric materials with tailored properties derived from the unique heterocyclic core.
Cycloaddition Reactions: The C=N and C=O double bonds of the isocyanate group can participate in cycloaddition reactions. acs.org Computational studies suggest that reactions with dipolarophiles like nitrones can proceed via concerted or stepwise mechanisms depending on the solvent polarity. acs.org Exploring these reactions with THBT-isocyanate could lead to novel, complex heterocyclic ring systems that are otherwise difficult to access.
Insertion Reactions: Investigating catalytic insertion reactions of the isocyanate group into various chemical bonds could unlock new synthetic pathways for functionalizing molecules with the THBT-moiety.
Table 2: Potential Catalytic Transformations of the THBT-Isocyanate Group
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
|---|---|---|---|
| Urethane Formation | Alcohols / Metal Catalysts (e.g., Zr, Sn) wernerblank.com | Carbamates (Urethanes) | Bioactive molecules, polyurethane precursors |
| Urea Formation | Amines, Water / Amine Catalysts poliuretanos.net | Ureas | Agrochemicals, pharmaceuticals, polymers |
| Allophanate Formation | Urethanes / Base Catalysts acs.org | Allophanates | Polymer cross-linking |
| Cyclotrimerization | Phosphines, Tertiary Amines tandfonline.com | Isocyanurates | Thermally stable polymers, resins |
| Carbodiimide Formation | Phosphine Oxides tandfonline.com | Carbodiimides | Cross-linking agents, coupling reagents |
| [3+2] Cycloaddition | Nitrones / Solvent-dependent acs.org | Oxadiazolidinones | Novel heterocyclic scaffolds |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactive compounds like isocyanates. rsc.org
Continuous Flow Synthesis of THBT-Isocyanate: As mentioned, flow chemistry is ideal for safely handling hazardous intermediates in phosgene-free isocyanate synthesis. acs.orguniversityofcalifornia.edugoogle.com A key research goal is to develop an end-to-end continuous flow process for 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, integrating synthesis, purification, and quality control steps. This would involve optimizing reactor design, residence time, and temperature control to maximize yield and purity. rsc.org
Automated Derivatization: Once the core THBT-isocyanate molecule is synthesized, its subsequent functionalization can be accelerated using automated synthesis platforms. researchgate.netnih.gov These systems, often using pre-packaged reagent cartridges, can perform a wide array of reactions (e.g., amide bond formation, reductive amination) with minimal manual intervention. youtube.com The challenge is to adapt the reactivity of the isocyanate group to these platforms, potentially using in-line quenching or derivatization strategies to create libraries of ureas, urethanes, and other adducts for high-throughput screening in drug discovery or materials science. researchgate.net
Advanced Functionalization of the Tetrahydrobenzothiophene Core beyond the Isocyanate Group
The tetrahydrobenzothiophene (THBT) scaffold is a privileged structure in medicinal chemistry, known to be a component of various bioactive compounds. nih.govnih.gov A significant research opportunity lies in the further functionalization of the THBT core of the isocyanate-bearing molecule, which could modulate its physicochemical and biological properties. The main challenge is to perform these modifications selectively without affecting the highly reactive isocyanate group.
Future research directions include:
Protecting Group Strategies: Development of robust protecting group strategies for the isocyanate function will be essential to allow for multi-step synthetic modifications on the THBT core.
Thiophene (B33073) Ring Functionalization: The thiophene ring is amenable to electrophilic substitution reactions. Research could explore halogenation, nitration, or Friedel-Crafts reactions on the THBT core, followed by further transformations of the newly introduced functional groups.
Cyclohexene (B86901) Ring Modification: The saturated carbocyclic portion of the molecule offers sites for functionalization, for example, through allylic oxidation or other C-H activation strategies, to introduce additional points of diversity.
Gewald Reaction Precursors: The synthesis of THBT derivatives often employs the Gewald reaction, which combines a cyclohexanone (B45756), an active methylene (B1212753) nitrile, and sulfur. nih.gov By using functionalized cyclohexanone precursors, it would be possible to introduce substituents onto the carbocyclic ring before the isocyanate group is formed, providing a complementary strategy for creating diverse scaffolds. nih.gov
Computational Design of Novel THBT-Isocyanate Based Scaffolds
Computational chemistry provides powerful tools to accelerate the design and development of new molecules and materials. researchgate.net Applying these methods to the THBT-isocyanate system can guide synthetic efforts and predict the properties of novel derivatives.
Key computational approaches include:
Reaction Modeling: Using methods like Density Functional Theory (DFT), researchers can model the reaction mechanisms of the isocyanate group on the THBT scaffold. acs.org This can help predict reactivity, understand the influence of substituents on the THBT core, and rationalize catalyst behavior, aiding in the design of more efficient and selective reactions. umsystem.educhemrxiv.org
Scaffold Hopping and Virtual Screening: The THBT-isocyanate scaffold can serve as a starting point for the computational design of new bioactive compounds. nih.govnih.gov Virtual libraries can be generated by computationally adding a variety of substituents to the core structure. These virtual compounds can then be screened in silico against biological targets (e.g., protein binding pockets) to identify promising candidates for synthesis and biological evaluation. nih.gov
Predictive Modeling of Material Properties: For materials science applications, computational models can be used to predict the properties of polymers derived from THBT-isocyanate. researchgate.netmdpi.com Simulations can provide insights into polymer chain interactions, thermal stability, and mechanical properties, guiding the design of new materials with desired characteristics.
Q & A
Q. What are the optimal synthetic routes for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of precursor molecules under anhydrous conditions. For example, benzothiophene derivatives are synthesized via nucleophilic substitution or condensation reactions using reagents like isocyanates or isothiocyanates in solvents such as 1,4-dioxane or THF . Key variables include:
- Temperature : Reactions are often conducted at room temperature or under reflux (60–100°C).
- Catalysts : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution on the benzothiophene core.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures purity.
- Yield optimization : Slow addition of isocyanate reagents and inert atmospheres (N₂/Ar) prevent side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the isocyanate group’s carbon resonates at ~120–130 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves bond angles, torsion angles, and crystal packing. Single-crystal diffraction (e.g., Cu-Kα radiation) is ideal for structural elucidation .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store under inert gas (Ar/N₂) in sealed, moisture-free vials at –20°C.
- Handling : Use anhydrous solvents (e.g., dried THF) and gloveboxes to prevent hydrolysis of the isocyanate group.
- Stability monitoring : Regular FT-IR analysis tracks NCO group integrity (sharp peak at ~2250 cm⁻¹ indicates stability) .
Advanced Research Questions
Q. What reaction mechanisms govern the reactivity of the isocyanate group in this compound with nucleophiles?
The isocyanate group undergoes nucleophilic attack at the electrophilic carbon. For example:
- Amine reactions : Primary amines form urea derivatives via a two-step mechanism: nucleophilic addition followed by proton transfer.
- Alcohol reactions : Alcohols yield carbamates through base-catalyzed nucleophilic substitution.
- Kinetic studies : Monitor reaction progress via IR spectroscopy (disappearance of NCO peak) or HPLC to quantify intermediates .
Q. How can computational chemistry methods like DFT be applied to predict electronic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the benzothiophene core’s electron-rich nature enhances electrophilic substitution at the 4-position .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate reaction pathways in polar aprotic solvents .
Q. How can discrepancies in reported synthetic yields or reactivity be analyzed and resolved?
- Variable analysis : Compare solvent polarity (e.g., DMF vs. THF), temperature gradients, and reagent purity. For instance, trace moisture reduces isocyanate reactivity, lowering yields .
- Statistical optimization : Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, stoichiometry).
- Reproducibility checks : Validate protocols using independent characterization (e.g., cross-lab NMR comparisons) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the 4-position to modulate electronic effects .
- Biological assays : Test derivatives for activity in enzyme inhibition (e.g., cyclooxygenase) or receptor binding.
- Crystallographic SAR : Correlate X-ray-derived bond lengths with biological potency (e.g., hydrogen-bonding interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
